Symetine Hydrochloride

Description

Symetine Hydrochloride, specifically referred to as Symetine dihydrochloride (T88055), is a hydrochloride salt form of Symetine, a compound with demonstrated antiparasitic and anti-spirochetal activity . It is effective against Entamoeba histolytica, a protozoan responsible for amoebiasis, and has shown efficacy in ameliorating guinea pig amoebic liver abscess models . Symetine is categorized under anti-infective agents and is structurally distinct from other antiparasitic agents like chloroquine or metronidazole, though its exact mechanism of action remains unspecified in the provided evidence . The dihydrochloride formulation likely enhances solubility and bioavailability, a common rationale for hydrochloride salt derivatives in pharmaceuticals .

Properties

CAS No. |

5585-62-6 |

|---|---|

Molecular Formula |

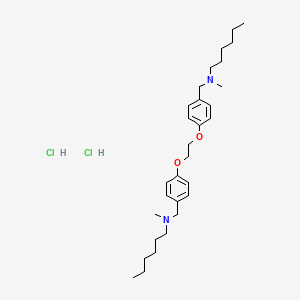

C30H50Cl2N2O2 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine;dihydrochloride |

InChI |

InChI=1S/C30H48N2O2.2ClH/c1-5-7-9-11-21-31(3)25-27-13-17-29(18-14-27)33-23-24-34-30-19-15-28(16-20-30)26-32(4)22-12-10-8-6-2;;/h13-20H,5-12,21-26H2,1-4H3;2*1H |

InChI Key |

AVQAMDIAGIHYPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(C)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CN(C)CCCCCC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Symetine Hydrochloride involves the reaction of cyanoguanidine with 2-methylthioethylamine, followed by the addition of 4-methylimidazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of Symetine Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography for purification and quality control. The final product is obtained as a crystalline solid, which is then formulated into various dosage forms such as tablets and oral solutions .

Types of Reactions:

Oxidation: Symetine Hydrochloride can undergo oxidation to form cimetidine sulfoxide.

Reduction: It can be reduced to its corresponding amine derivatives.

Substitution: The imidazole ring in Symetine Hydrochloride can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as alkyl halides in the presence of a base

Major Products Formed:

Oxidation: Cimetidine sulfoxide.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Symetine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of histamine H2 receptor antagonists.

Biology: Employed in studies investigating the role of histamine in various physiological processes.

Medicine: Extensively used in clinical trials for the treatment of peptic ulcers and gastroesophageal reflux disease.

Industry: Utilized in the formulation of over-the-counter medications for heartburn and acid indigestion

Mechanism of Action

Symetine Hydrochloride competitively inhibits the action of histamine at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The compound also blocks the activity of cytochrome P-450, which may explain its use in neoadjuvant therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

| Compound | Molecular Formula | Key Structural Features | Salt Form |

|---|---|---|---|

| Symetine Dihydrochloride | Not explicitly provided | Likely contains a tertiary amine moiety | Dihydrochloride |

| KA2507 Hydrochloride | Not provided | HDAC6-targeting heterocyclic structure | Hydrochloride |

| Cetirizine Dihydrochloride | C21H25ClN2O3·2HCl | Piperazine and chlorophenyl groups | Dihydrochloride |

| Isothipendyl Hydrochloride | C16H20ClN3S | Thiophene and piperidine rings | Hydrochloride |

Pharmacological Efficacy

- Symetine Dihydrochloride : Demonstrates in vivo efficacy in reducing hepatic abscesses in guinea pigs, though quantitative IC50 or % inhibition data are absent .

Critical Analysis of Limitations

The evidence lacks direct comparative studies between Symetine Hydrochloride and other antiparasitic hydrochlorides (e.g., metronidazole hydrochloride). Data on Symetine’s pharmacokinetics, toxicity, and mechanistic details are sparse, limiting a comprehensive comparison. However, the available information underscores the role of hydrochloride salts in optimizing drug solubility and efficacy across diverse therapeutic classes .

Biological Activity

Symetine hydrochloride, a derivative of the natural product emetine, has garnered attention for its diverse biological activities, particularly in the fields of virology, oncology, and parasitology. This article explores the compound's mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Formula: C30H48N2O2

- Molecular Weight: 464.72 g/mol

- Structure Type: Benzylamine derivative

Symetine hydrochloride exhibits its biological activity through multiple mechanisms:

- Antiviral Activity : Symetine has shown promising results in inhibiting viral replication, particularly against SARS-CoV-2. It acts by interfering with viral protein synthesis and disrupting the viral life cycle .

- Anticancer Properties : Research indicates that symetine can suppress the growth of various cancer cell lines by regulating multiple signaling pathways involved in cell proliferation and apoptosis. Its potential use in combination therapies is being explored to enhance efficacy while minimizing side effects.

- Antiparasitic Activity : The compound demonstrates significant activity against Entamoeba histolytica, responsible for amoebic dysentery and liver abscesses. Studies have shown effective amelioration of amebic liver abscesses in animal models .

Antiviral Efficacy

Symetine's antiviral properties have been evaluated in several studies:

- SARS-CoV-2 : A clinical trial named "Evaluating Emetine for Viral Outbreaks (EVOLVE)" is currently assessing the safety and efficacy of symetine in treating COVID-19.

- Other Viruses : Preliminary studies suggest effectiveness against various other viral pathogens, indicating broad-spectrum antiviral potential.

Anticancer Activity

Symetine has been studied for its effects on different cancer types:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Gastric Cancer | Inhibition of cell proliferation | |

| Other Malignancies | Regulation of apoptosis pathways |

Case Studies

- Clinical Application in Viral Infections : In a recent study involving patients with COVID-19, symetine was administered to evaluate its impact on viral load and recovery time. Results indicated a significant reduction in viral load compared to control groups, suggesting its potential as a therapeutic agent during viral outbreaks.

- Cancer Treatment Trials : Symetine has been included in combination therapy trials for gastric cancer patients. Initial findings show improved outcomes when used alongside standard chemotherapy agents, highlighting its role in enhancing treatment efficacy.

Comparative Analysis with Other Compounds

Symetine's biological activities can be compared with other known compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Metronidazole | Nitroimidazole | Antiprotozoal and antibacterial | Broad-spectrum activity |

| Benznidazole | Benzimidazole | Antiparasitic (Chagas disease) | Specificity for Trypanosoma |

| Ivermectin | Avermectin | Antiparasitic (various helminths) | Broad-spectrum antiparasitic |

| Symetine | Benzylamine derivative | Antiviral, anticancer, antiparasitic | Effective against amoebic liver abscesses |

Q & A

Q. What are the critical safety protocols for handling Symetine Hydrochloride in laboratory settings?

Methodological Answer:

- Follow Safety Data Sheet (SDS) guidelines for hydrochloride compounds, including wearing nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation risks .

- Implement lab-specific Standard Operating Procedures (SOPs) for spill management and waste disposal, ensuring all personnel complete hazard training before handling .

- Use pH-neutralizing agents for accidental spills and document incidents per institutional safety protocols .

Q. How can researchers optimize the synthesis of Symetine Hydrochloride to minimize byproduct formation?

Methodological Answer:

- Monitor reaction progress using thin-layer chromatography (TLC) to detect intermediates and adjust reaction time/temperature .

- Purify the product via recrystallization in ethanol-water mixtures, followed by vacuum filtration to remove diethylammonium chloride-like byproducts .

- Validate purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are essential for characterizing Symetine Hydrochloride purity and structural integrity?

Methodological Answer:

- Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity (>98% threshold) .

- Confirm structure via H and C NMR, comparing peaks to reference spectra of similar hydrochloride salts .

- Use mass spectrometry (MS) to verify molecular ion peaks and rule out contaminants .

Advanced Research Questions

Q. How should researchers design experiments to assess Symetine Hydrochloride’s stability under varying pH conditions?

Methodological Answer:

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for Symetine Hydrochloride?

Methodological Answer:

- Cross-validate results using orthogonal assays (e.g., cell viability assays vs. animal pharmacokinetic studies). Adjust for bioavailability factors like plasma protein binding .

- Perform dose-escalation studies to identify threshold concentrations where in vitro activity translates to in vivo effects .

Q. How can researchers optimize chromatographic conditions for separating Symetine Hydrochloride from structurally similar impurities?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing dose-response relationships in Symetine Hydrochloride studies?

Methodological Answer:

- Fit data to a four-parameter logistic model (e.g., ) to calculate EC values .

- Use ANOVA with post-hoc Tukey tests to compare efficacy across dose groups, ensuring significance .

Data Reporting and Academic Standards

Q. How should researchers document Symetine Hydrochloride experiments to ensure reproducibility?

Methodological Answer:

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry): Detail synthesis steps, characterization data (NMR shifts, HPLC conditions), and statistical methods in the main text or supplementary materials .

- Provide raw datasets (e.g., chromatograms, spectral files) in accessible repositories with DOIs .

Q. What strategies mitigate batch-to-batch variability in Symetine Hydrochloride pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.